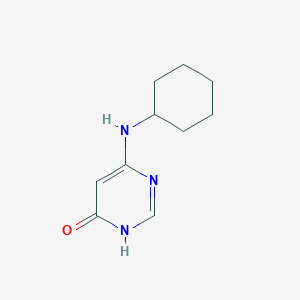

6-(Cyclohexylamino)pyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

61667-06-9 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

4-(cyclohexylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H15N3O/c14-10-6-9(11-7-12-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13,14) |

InChI Key |

NVRFMCKGRRJHDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=O)NC=N2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 6 Cyclohexylamino Pyrimidin 4 1h One Analogues

Synthesis of Metal Complexes from 6-(Cyclohexylamino)pyrimidine Ligands

The nitrogen atoms within the pyrimidine (B1678525) ring and the exocyclic amino group of 6-(cyclohexylamino)pyrimidin-4(1H)-one analogues serve as excellent coordination sites for metal ions. The synthesis of metal complexes from pyrimidine-based ligands, such as Schiff bases derived from aminopyrimidines, has been a subject of significant research. researchgate.netmdpi.com These ligands can coordinate with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Pd(II), to form stable complexes. researchgate.net

The general approach to synthesizing these metal complexes involves the reaction of the pyrimidine ligand with a corresponding metal salt in a suitable solvent. mdpi.com For instance, a Schiff base ligand derived from the condensation of an aminopyrimidine with an aldehyde can be reacted with metal chlorides to yield the desired complexes. researchgate.net The resulting metal complexes often exhibit distinct photoluminescence properties and electrochemical behavior compared to the free ligand. researchgate.net Spectroscopic methods such as FT-IR and UV-Vis, along with magnetic susceptibility measurements, are crucial for characterizing the structure and geometry of these complexes. researchgate.netresearchgate.net In many cases, the ligand coordinates to the metal ion through the pyrimidyl and azomethine nitrogen atoms, and in some instances, a sulfur atom if present in the ligand structure. researchgate.net The coordination can lead to various geometries, with octahedral being common for many transition metal complexes. mdpi.com

Table 1: Examples of Metal Complexes with Pyrimidine-Derived Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Pd(II) | Schiff base of pyrimidine amine | Octahedral (except Pd(II)) | researchgate.netmdpi.com |

| Ni(II), Co(III), Fe(III) | Schiff base from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde | Distorted Octahedral | researchgate.net |

Strategic Modifications of the Cyclohexylamino Substituent

Modification of the cyclohexylamino group at the 6-position of the pyrimidine ring is a key strategy for structural diversification. While direct modification of the saturated cyclohexyl ring can be challenging, a deconstruction-reconstruction approach offers a powerful alternative for creating analogues. nih.gov This strategy involves the transformation of the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to a three-carbon iminoenamine building block. nih.gov This intermediate can subsequently be used in various heterocycle-forming reactions to reconstruct a modified pyrimidine or to access entirely different heterocyclic systems. nih.gov

This method allows for the formal replacement of a nitrogen atom in the pyrimidine ring with a carbon atom, a useful manipulation in structure-activity relationship (SAR) studies. nih.gov Furthermore, the choice of nucleophile in the reconstruction step can introduce new substituents at various positions of the resulting heterocyclic core. nih.gov This provides a versatile route to a wide array of analogues that would be difficult to synthesize through conventional methods. nih.gov

Positional Functionalization of the Pyrimidine Ring System

The pyrimidine ring itself is a prime target for functionalization. The electronic nature of the pyrimidine ring, being π-deficient, dictates its reactivity towards electrophilic and nucleophilic reagents. wikipedia.org The presence of two nitrogen atoms at positions 1 and 3 significantly decreases the electron density at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack. wikipedia.org Conversely, the 5-position is less electron-deficient. wikipedia.org

This inherent reactivity allows for selective functionalization. For example, nucleophilic aromatic substitution can be employed to replace leaving groups at the electron-deficient positions. A common transformation is the displacement of an amino group by a chlorine atom. wikipedia.org The introduction of various substituents at the C5-position has also been explored, with studies showing that the chemical reactivity of the substituent at this position can be crucial for the biological activity of the resulting compounds. nih.gov

Table 2: Reactivity of Pyrimidine Ring Positions

| Position | Electronic Nature | Common Reactions | Reference |

|---|---|---|---|

| 2, 4, 6 | Electron-deficient | Nucleophilic Aromatic Substitution | wikipedia.org |

Annulation Reactions for the Creation of Novel Fused Heterocycles

Annulation, or ring-forming, reactions provide a powerful tool for constructing novel fused heterocyclic systems based on the 6-(cyclohexylamino)pyrimidin-4(1H)-one scaffold. These reactions involve the building of a new ring onto the existing pyrimidine core, leading to polycyclic structures with potentially unique chemical and biological properties. A variety of fused pyrimidines, such as thieno[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, can be synthesized through annulation strategies. nih.gov

One-pot multistep cascade reactions have been developed for the efficient synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from tetrazole precursors and aliphatic amines. nih.gov Another approach involves the heteroannulation of aminothioxouracil derivatives to create fused systems like thiopyranopyrimidines and thienopyrimidines. dntb.gov.ua Furthermore, N-heterocyclic carbene-catalyzed annulation of ynals with amidines has been reported for the construction of 1,2,6-trisubstituted pyrimidin-4-ones. rsc.org These synthetic methodologies offer versatile pathways to expand the chemical diversity of pyrimidine derivatives, enabling access to complex heterocyclic frameworks. researchgate.netsciencescholar.us

Table 3: Examples of Fused Heterocycles from Pyrimidine Annulation

| Fused System | Synthetic Strategy | Reference |

|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-ones | One-pot cascade reaction of tetrazoles with amines | nih.gov |

| Thieno[3,2-d]pyrimidin-4(3H)-ones | Condensation of imino-1,2,3-dithiazoles with diamines | researchgate.net |

| Benzofuro[3,2-d]pyrimidin-4(3H)-ones | One-pot cascade reaction of tetrazoles with amines | nih.gov |

| Thiopyranopyrimidines | Cyclocondensation of aminothioxouracil with pyruvic acid derivatives | dntb.gov.ua |

Structure Activity Relationship Sar Studies of 6 Cyclohexylamino Pyrimidin 4 1h One Analogues

Elucidation of Structural Features Influencing Biological Efficacy

The biological efficacy of pyrimidine (B1678525) derivatives is highly dependent on their structural characteristics. The pyrimidine ring itself serves as a crucial scaffold, often mimicking endogenous purines to interact with biological targets like protein kinases. nih.gov Research into various pyrimidine-based compounds has shown that the nature and position of substituents are pivotal in determining their therapeutic action, which can range from anticancer to anti-inflammatory effects. gsconlinepress.comjuniperpublishers.com

For instance, in studies on related pyrimidinone scaffolds, the introduction of specific substituents has been shown to dramatically influence activity. In one series of pyrazolylpyrimidinones investigated as Adenylyl Cyclase 1 (AC1) inhibitors, subtle changes to a phenyl group attached to the core led to significant shifts in potency. This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents. nih.gov While not directly focused on the cyclohexylamino variant, these studies underscore the principle that specific functional groups are key drivers of efficacy.

Impact of Cyclohexylamino Group Substitution on Receptor Binding and Enzyme Inhibition Profiles

The cyclohexylamino group at the 6-position is a defining feature of the title compound. Modifications to this group are a key strategy in SAR studies. The size, shape, and flexibility of this cycloalkylamine moiety can significantly influence how the molecule fits into the binding pocket of a target receptor or enzyme.

In broader studies of aminopyrimidine derivatives, replacing or modifying such groups has been shown to alter target selectivity and potency. For example, in the development of inhibitors for Polo-like kinase 1 (PLK1), the nature of the amine substituent on the pyrimidine ring was a critical determinant of inhibitory activity. nih.gov Similarly, for a series of pyrimidine diamine derivatives, the structure of the substituent attached to the amine function dictated the selectivity between different cholinesterase enzymes. nih.gov Altering the cyclohexyl ring—for instance, by introducing substituents, changing its conformation, or replacing it with other cyclic or acyclic groups—would be a logical step in probing its role in receptor binding. These changes can affect hydrophobic interactions and hydrogen bonding patterns, which are crucial for stable ligand-receptor complexes.

Analysis of Positional Effects of Substituents on Pyrimidine Ring Activity

The pyrimidine ring offers multiple positions for substitution, and the placement of these substituents has a profound effect on the molecule's activity. SAR studies on various pyrimidine derivatives consistently demonstrate that the biological activity can be tuned by strategic placement of functional groups. nih.gov

The following table illustrates hypothetical modifications and their potential impact based on general principles observed in related pyrimidine series.

| Modification | Position | Rationale for Biological Activity Change |

| Add methyl group | C5 | May enhance hydrophobic interactions in the binding pocket. |

| Add fluorine | C5 | Can alter electronic properties and potentially form specific halogen bonds. |

| Replace cyclohexyl with phenyl | C6-amino | Introduces aromaticity, allowing for potential π-stacking interactions. |

| Replace pyrimidinone with thiopyrimidinone | Core | The change from an oxygen to a sulfur atom can alter hydrogen bonding capacity and metabolic stability. |

Contributions to Lead Optimization Strategies in Pharmaceutical Discovery

The systematic study of analogues of compounds like 6-(cyclohexylamino)pyrimidin-4(1H)-one is central to lead optimization in drug discovery. biobide.comresearchgate.net Each piece of SAR data contributes to building a comprehensive model of how the chemical structure relates to biological function. This knowledge allows medicinal chemists to design new analogues with improved properties, moving iteratively towards a preclinical candidate. researchgate.netyoutube.com

For example, if initial studies show that a compound has good potency but poor solubility, chemists can use SAR data to introduce polar functional groups at positions that are not critical for binding, thereby improving solubility without sacrificing efficacy. nih.gov The development of dual-target inhibitors, such as those targeting both FLT3 and CDK4, often begins with a scaffold that shows activity against one target, which is then optimized through SAR to gain affinity for a second target. nih.gov The insights gained from studying 6-(cyclohexylamino)pyrimidin-4(1H)-one analogues, therefore, not only advance the development of this specific chemical series but also contribute to the broader understanding of pyrimidine-based drug design.

The table below summarizes findings from SAR studies on related pyrimidinone structures, which inform the optimization strategies for the title compound's analogues.

| Compound Series | Target | Key SAR Finding | Reference |

| Pyrazolylpyrimidinones | Adenylyl Cyclase 1 | Potency and selectivity are highly sensitive to substitution on an adjacent phenyl ring. | nih.gov |

| 4,6-Disubstituted Pyrimidines | MARK4 | The nature of substituents at both C4 and C6 positions is crucial for inhibitory activity. | nih.gov |

| Pyrimidine Diamines | Cholinesterases | The substituent on the diamine chain dictates selectivity between AChE and BChE. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Inflammatory Mediators | Substitution at C4 and C6 positions influences potency against COX-2. | umh.es |

Mechanistic Investigations of Biological Activity of 6 Cyclohexylamino Pyrimidin 4 1h One Derivatives

Analysis of Apoptosis Induction Pathways in Malignant Cells

Derivatives of the 6-(cyclohexylamino)pyrimidin-4(1H)-one scaffold have emerged as potential anti-cancer agents, with their cytotoxic effects often linked to the induction of programmed cell death, or apoptosis.

One area of investigation has focused on the interaction of pyrimidinone derivatives with the X-linked inhibitor of apoptosis protein (XIAP). A theoretical docking study suggested that certain pyrimidinone derivatives could interact with the surface of the XIAP protein. ccij-online.org This interaction is significant as XIAP is a key negative regulator of apoptosis, and its inhibition can restore the natural apoptotic process in cancer cells. nih.govnih.gov The study proposed that by binding to XIAP, these derivatives could disrupt its function, leading to the activation of caspases and the subsequent execution of the apoptotic cascade. ccij-online.org While this study provides a plausible mechanism, experimental validation with 6-(cyclohexylamino)pyrimidin-4(1H)-one derivatives is a crucial next step.

Furthermore, a study on a closely related fused pyrimidine (B1678525) derivative, 6-(cyclohexylamino)-1, 3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrated significant antitumor activity against human chronic myeloid leukemia (K562) and T-lymphocyte carcinoma (Jurkat) cell lines. nih.gov Although the precise apoptotic pathways were not detailed, the cytotoxic effects on these cancer cell lines strongly suggest the involvement of apoptosis.

Other studies on different pyrimidine derivatives have shown that they can induce apoptosis through various mechanisms, including cell cycle arrest and the modulation of pro- and anti-apoptotic proteins. For instance, some novel pyrazolo[3,4-d]pyrimidine derivatives were found to induce apoptosis in breast cancer cell lines by arresting the cell cycle in the S phase and increasing the levels of caspase-3. nih.gov Similarly, certain quinazoline (B50416) derivatives, which share a pyrimidine core, have been shown to trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govmdpi.com These findings from related heterocyclic compounds provide a framework for future investigations into the specific apoptotic pathways modulated by 6-(cyclohexylamino)pyrimidin-4(1H)-one derivatives.

Identification and Validation of Cellular and Molecular Targets

The therapeutic potential of any compound is intrinsically linked to its specific molecular targets. For 6-(cyclohexylamino)pyrimidin-4(1H)-one derivatives, several targets have been identified and validated, primarily in the context of their antiviral and potential anticancer activities.

The most definitively validated target for a close analog is the Zika Virus NS5 RNA-dependent RNA polymerase (RdRp) . The study on 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide demonstrated direct binding and inhibition of this viral enzyme, confirming it as a legitimate molecular target. nih.govnih.gov This provides a strong rationale for developing this class of compounds as anti-ZIKV agents. The validation was achieved through enzymatic assays and supported by molecular docking, which elucidated the potential binding site within the enzyme's palm domain. nih.gov

In the realm of oncology, the X-linked inhibitor of apoptosis protein (XIAP) has been proposed as a potential target for pyrimidinone derivatives based on a theoretical docking model. ccij-online.org This model suggests that these compounds could bind to XIAP and disrupt its anti-apoptotic function. However, this remains a putative target that requires experimental validation through binding assays and functional studies with 6-(cyclohexylamino)pyrimidin-4(1H)-one derivatives to confirm a direct interaction and its downstream consequences on apoptosis.

Furthermore, the antitumor activity of a furopyrimidine derivative against K562 and Jurkat cells implies the existence of one or more molecular targets within these cancer cells that are critical for their survival and proliferation. nih.gov The identity of these targets is yet to be elucidated and warrants further investigation through techniques such as affinity chromatography, proteomics, and genetic approaches.

The table below summarizes the identified and potential molecular targets for 6-(cyclohexylamino)pyrimidin-4(1H)-one and its derivatives.

| Target Name | Validation Status | Therapeutic Area | Derivative Studied |

| Zika Virus NS5 RNA-dependent RNA polymerase (RdRp) | Validated | Antiviral (Zika) | 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide |

| X-linked inhibitor of apoptosis protein (XIAP) | Putative (Theoretical) | Anticancer | Pyrimidinone derivatives (general) |

| Undetermined targets in K562 and Jurkat cells | Implied | Anticancer | 6-(cyclohexylamino)-1, 3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Characterization of Modulation of Intracellular Signaling Pathways

The biological effects of 6-(cyclohexylamino)pyrimidin-4(1H)-one derivatives are ultimately mediated by their influence on intracellular signaling pathways.

The inhibition of PDE7 by related fused pyrimidine compounds points towards the modulation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway . researchgate.net By inhibiting PDE7, these compounds would increase intracellular cAMP levels, leading to the activation of PKA. nih.gov PKA, in turn, phosphorylates a multitude of downstream targets, including transcription factors, thereby altering gene expression and cellular processes. nih.govnih.gov This pathway is known to be involved in a wide array of cellular functions, including inflammation, cell growth, and differentiation. nih.gov

The potential interaction with XIAP suggests an impact on apoptotic signaling pathways . By inhibiting XIAP, these derivatives could derepress caspases, the key executioners of apoptosis, thereby promoting cell death in malignant cells. nih.govnih.gov This would represent a targeted intervention in the intrinsic apoptosis pathway.

Furthermore, studies on other pyrimidine derivatives have demonstrated their ability to modulate inflammatory signaling pathways . For instance, certain pyrimidine compounds have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.comnih.govumh.es By inhibiting COX-2, these compounds can attenuate the inflammatory response. This suggests that 6-(cyclohexylamino)pyrimidin-4(1H)-one derivatives may also possess anti-inflammatory properties through the modulation of similar pathways.

The table below outlines the intracellular signaling pathways potentially modulated by this class of compounds.

| Signaling Pathway | Proposed Mechanism of Modulation | Potential Downstream Effects |

| cAMP/PKA Signaling | Inhibition of PDE7, leading to increased cAMP and PKA activation. | Altered gene expression, modulation of inflammation, cell growth, and differentiation. |

| Apoptotic Signaling | Inhibition of XIAP, leading to caspase activation. | Induction of apoptosis in cancer cells. |

| Inflammatory Signaling | Potential inhibition of enzymes like COX-2. | Reduction of pro-inflammatory mediators. |

Computational and Theoretical Approaches in the Study of 6 Cyclohexylamino Pyrimidin 4 1h One Derivatives

Molecular Docking and Comprehensive Analysis of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to forecast the interaction between a small molecule ligand and a protein's active site, providing critical information on binding affinity and mode.

In the study of pyrimidine (B1678525) derivatives, molecular docking has been instrumental in identifying potential protein targets and elucidating binding mechanisms. For instance, various pyrimidine derivatives have been docked against protein kinases, which are crucial targets in oncology. nih.govresearchgate.net Studies on related pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, have shown significant binding to cyclin-dependent kinase 2 (CDK2) through hydrogen bonding, hydrophobic interactions, and pi-stacking, similar to known inhibitors. researchgate.net

Docking studies of aminopyrimidine derivatives with C-Jun-N-Terminal Kinase (JNK), a target implicated in Alzheimer's disease, have identified key interactions. semanticscholar.org For example, one derivative, 4-(4-(4-(Methyl sulfonamido) phenyl) pyrimidin 2yl-amino) benzenesulfonamide, exhibited a superior docking score and glide energy compared to the native ligand. semanticscholar.org It formed strong hydrogen bonds with peripheral site residues like MET 149, indicating a high binding ability. semanticscholar.org Similarly, docking of other pyrimidine derivatives against human cyclin-dependent kinase 2 (CDK2) revealed that compounds with electron-withdrawing substituents often show better biological activity. nih.gov The analysis of these docked complexes typically involves visualizing hydrogen bonds, van der Waals forces, and hydrophobic interactions with key amino acid residues in the protein's binding pocket. nih.govresearchgate.net

The binding energy, a key output of docking simulations, helps in ranking potential drug candidates. For a series of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives, docking against the 1HCK receptor yielded binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov These findings are crucial for the rational design of more potent and selective inhibitors based on the 6-(cyclohexylamino)pyrimidin-4(1H)-one scaffold.

| Compound Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | nih.gov |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-cyanophenyl)pyrimidin-2-amine | CDK2 (1HCK) | -7.7 | Not specified | nih.gov |

| 4-(4-(4-(Methyl sulfonamido) phenyl) pyrimidin 2yl-amino) benzenesulfonamide | JNK3 (1PMN) | -12.193 (Docking Score) | LYS 93, GLN 75, MET 149, ILE 70 | semanticscholar.org |

In Silico ADMET Predictions and Assessment of Drug-Likeness Properties

Before significant resources are invested in synthesizing and testing new compounds, it is vital to assess their potential drug-like properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to computationally evaluate the pharmacokinetic and toxicological properties of a molecule. frontiersin.org

For pyrimidine derivatives, various ADMET properties are typically predicted. These include physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are evaluated against criteria such as Lipinski's Rule of Five. researchgate.net Pharmacokinetic parameters such as human intestinal absorption, Caco-2 cell permeability (a model for the gut-blood barrier), blood-brain barrier (BBB) penetration, and plasma protein binding are also assessed. researchgate.netnih.gov

Metabolism predictions often focus on the interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. frontiersin.org Predicting whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is essential to foresee potential drug-drug interactions. frontiersin.org For instance, studies on some aminothiazol-4(5H)-one derivatives showed that none were inhibitors of the critical CYP3A4 isoenzyme. frontiersin.org

Toxicity predictions can include assessments for cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, mutagenicity (Ames test), and carcinogenicity. researchgate.netnih.gov Such computational toxicology screening helps to flag potentially harmful compounds early in the drug discovery pipeline. frontiersin.org Studies on aminopyrimidine derivatives have shown that some compounds satisfy Lipinski's Rule of Five and exhibit favorable values for properties like blockage of HERG K+ channels and Caco-2 cell permeability. researchgate.net

| Parameter | Predicted Value/Range | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Satisfied | Good oral bioavailability potential | researchgate.net |

| Caco-2 Permeability (nm/s) | <25 (poor) to >500 (great) | Indicates intestinal absorption rate | researchgate.net |

| Blood-Brain Barrier (BBB) Permeability (QPlogBB) | High values indicate better permeation | Crucial for CNS-acting drugs | researchgate.net |

| CYP3A4 Inhibition | Predicted as non-inhibitor | Lower risk of drug-drug interactions | frontiersin.org |

| hERG K+ Channel Blockage (QPlogHERG) | Values > -5 are considered safe | Predicts potential cardiotoxicity | researchgate.net |

Advanced Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the structural and electronic properties of molecules. sciforum.net These calculations can determine optimized molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO). journalijar.com

For derivatives of 6-(cyclohexylamino)pyrimidin-4(1H)-one, these calculations can reveal how different substituents on the pyrimidine ring or the cyclohexylamino group affect the molecule's electronic properties. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution across the molecule. These maps are useful for identifying electrophilic and nucleophilic sites, which in turn helps to predict how the molecule will interact with biological targets. Quantum chemical calculations have been applied to related heterocyclic systems like 2-amino-3-nitro-6-methyl pyridine (B92270) to study its molecular structure and electronic properties. journalijar.com Such studies are foundational for understanding the reactivity and interaction patterns of novel derivatives.

Conformational Analysis and Development of Binding Models

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. mdpi.com For flexible molecules like 6-(cyclohexylamino)pyrimidin-4(1H)-one, which contains a rotatable cyclohexyl group, understanding the preferred conformations is key to developing accurate binding models.

Computational methods can be used to explore the conformational space of a molecule and identify the most stable conformers. sciforum.net For example, in a study of NBF derivatives, molecular modeling indicated that the C6 configuration and structural modifications collectively determine the orientation of the benzofuran (B130515) ring within the mu opioid receptor binding pocket, leading to a switch in function from antagonist to agonist. nih.gov This highlights how subtle conformational changes can have a dramatic impact on biological activity.

The development of a binding model integrates information from conformational analysis and molecular docking. It provides a hypothesis for how a series of related compounds binds to a target protein. This model can then be used to explain the observed structure-activity relationships and to predict the activity of new, unsynthesized derivatives. For instance, the analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives showed how different substituents influence the molecular conformation and the key dihedral angles that define the molecule's shape. mdpi.com Such insights are invaluable for the rational design of new ligands with improved affinity and selectivity for their biological targets.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-(Cyclohexylamino)pyrimidin-4(1H)-one |

| 4-(4-(4-(Methyl sulfonamido) phenyl) pyrimidin 2yl-amino) benzenesulfonamide |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine |

| 2-amino-3-nitro-6-methyl pyridine |

| 1,5-diaryl-3-oxo-1,4-pentadiene |

Future Research Directions and Translational Applications

Prospectives for the Development of Novel Therapeutic Agents

The pyrimidine (B1678525) scaffold is recognized as a "privileged structure" in drug discovery, known for its ability to interact with a multitude of biological targets. nih.gov This versatility suggests that derivatives of 6-(Cyclohexylamino)pyrimidin-4(1H)-one could be developed into novel therapeutic agents for a wide range of diseases. Research on analogous pyrimidine structures has demonstrated significant potential in several key therapeutic areas. nih.govresearchgate.net

Future development could focus on modifying the core structure to target specific diseases. For instance, the synthesis of novel analogs has yielded compounds with promising anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.net Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown selective inhibition of cancer cell growth, with some compounds exhibiting potent effects against non-small cell lung cancer cell lines without toxicity to normal cells. mdpi.com Similarly, fused pyrimidinone derivatives have been identified as potential analgesic and anti-inflammatory agents with significant cyclooxygenase (COX) inhibitory activity. nih.gov The exploration of such modifications on the 6-(cyclohexylamino)pyrimidin-4(1H)-one backbone could lead to the discovery of new drug candidates.

Table 1: Investigated Therapeutic Areas for Pyrimidine Analogs

| Therapeutic Area | Examples of Investigated Pyrimidine Scaffolds | Key Findings | Reference |

|---|---|---|---|

| Anticancer | Thieno[2,3-d]pyrimidin-4(3H)-ones, Pyrido[2,3-d]pyrimidines, Aryl-substituted pyrimidines | Inhibition of cancer cell lines (e.g., lung, breast, prostate); some analogs show high potency and selectivity. | nih.govmdpi.commedwinpublishers.com |

| Anti-inflammatory | Fused pyrimidinones (B12756618), Pyrido[2,3-d]pyrimidines | Inhibition of COX-1 and COX-2 enzymes; promising analgesic and anti-inflammatory effects observed in preclinical models. | nih.govnih.gov |

| Antimicrobial | General pyrimidine derivatives, Fused pyrimidine analogs | Activity against various bacterial and fungal strains, including multidrug-resistant pathogens. | nih.govresearchgate.net |

| Antiviral | Dihydrofuro-pyrimidine analogs, Piperidinyl-substituted pyrimidines | Potential against HIV-1 strains by targeting viral replication processes. | nih.govresearchgate.net |

| Cardiovascular | General pyrimidine derivatives | Identified as potential cardiac agents, though mechanisms require further elucidation. | nih.gov |

Exploration of Undiscovered Biological Targets and New Disease Areas

The future of drug development involving the 6-(cyclohexylamino)pyrimidin-4(1H)-one scaffold lies in identifying and validating novel biological targets. The structural adaptability of pyrimidinones allows them to be tailored to inhibit specific enzymes or protein-protein interactions that are currently underexplored.

Recent research has successfully targeted several key proteins with pyrimidine-based inhibitors:

Kinase Inhibition: Pyrimidine derivatives have been developed as potent inhibitors of various kinases involved in cell cycle regulation and signaling, such as Wee1, Protein Kinase B (Akt), and phosphoinositide 3-kinases (PI3Ks). nih.govnih.govnih.govresearchgate.net For example, pyrido[4,3-d]pyrimidinone derivatives were identified as novel Wee1 inhibitors, inducing cancer cell apoptosis and cell cycle arrest. nih.gov

DNA Damage Response: Targeting the DNA damage response (DDR) is a promising strategy to chemosensitize cancer cells. Purin-6-one and pyrrolo[2,3-d]pyrimidin-4-one derivatives have been shown to potentiate the effects of DNA-damaging agents like doxorubicin. nih.gov

Dynamin Inhibition: A series of pyrimidine-based compounds, named Pyrimidyns, were designed to inhibit dynamin, a GTPase essential for clathrin-mediated endocytosis. This presents a novel mechanism for interfering with cellular trafficking processes. researchgate.net

Epigenetic Targets: Dual-target inhibitors focusing on epigenetic proteins like BRD4 and kinases such as PLK1 have been developed from aminopyrimidine-2,4-dione scaffolds, representing a sophisticated approach to cancer therapy. mdpi.com

Future work should involve screening 6-(cyclohexylamino)pyrimidin-4(1H)-one and its derivatives against a wide panel of kinases, epigenetic factors, and other enzymes implicated in diseases like cancer, neurodegenerative disorders, and metabolic syndromes. medwinpublishers.com

Continuous Advancements in Sustainable Synthetic Methodologies

The advancement of green chemistry principles is crucial for the environmentally friendly and efficient production of pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.comjmaterenvironsci.com Traditional synthesis methods often rely on hazardous reagents and solvents, but modern approaches offer sustainable alternatives that are applicable to the synthesis of 6-(cyclohexylamino)pyrimidin-4(1H)-one. rasayanjournal.co.in

Key sustainable methodologies include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times and improve product yields. powertechjournal.comacs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the one-pot synthesis of complex pyrimidine structures from simple precursors, minimizing waste and simplifying procedures. rasayanjournal.co.innih.gov

Green Solvents and Catalysts: The use of water as a solvent and the development of reusable or biodegradable catalysts reduce the environmental impact of chemical synthesis. powertechjournal.comjmaterenvironsci.com

Mechanochemistry: Solvent-free methods, such as mechanical grinding, provide an eco-friendly approach for reactions like the iodination of pyrimidines, achieving high yields in short timeframes. researchgate.netnih.gov

The application of these green strategies will be instrumental in the scalable and cost-effective production of novel derivatives of 6-(cyclohexylamino)pyrimidin-4(1H)-one for further research and potential commercialization. rasayanjournal.co.inacs.org

Integration of Multidisciplinary Research Approaches for Enhanced Compound Development

The efficient development of new therapeutic agents from the 6-(cyclohexylamino)pyrimidin-4(1H)-one scaffold will increasingly depend on the integration of multiple scientific disciplines. Computational chemistry, in particular, plays a pivotal role in modern drug discovery by accelerating the design and optimization process.

Table 2: Application of Computational Tools in Pyrimidine Drug Development

| Computational Method | Application in Drug Development | Reference |

|---|---|---|

| Molecular Docking | Predicts the binding affinity and interaction modes of a compound with a specific biological target (e.g., enzyme active site). | nih.govacs.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity, guiding the design of more potent analogs. | nih.gov |

| Density Functional Theory (DFT) | Investigates the electronic structure and properties of molecules, providing insights that can be correlated with observed biological activity. | acs.orgnih.gov |

| ADMET Prediction | In silico evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify potential liabilities early in development. | nih.gov |

| AI-Assisted Design | Utilizes artificial intelligence and machine learning to design novel molecular structures with desired properties and predict reaction outcomes. | powertechjournal.com |

By combining these in silico techniques with experimental data from synthetic chemistry, structural biology, and pharmacology, researchers can adopt a more rational and efficient approach to drug design. This multidisciplinary strategy allows for the rapid identification of promising lead compounds, optimization of their pharmacokinetic and pharmacodynamic profiles, and a deeper understanding of their mechanism of action, ultimately enhancing the development pipeline for new drugs based on the 6-(cyclohexylamino)pyrimidin-4(1H)-one structure.

Q & A

Q. What are the established synthetic routes for 6-(cyclohexylamino)pyrimidin-4(1H)-one, and what purification methods are recommended?

Methodological Answer: The synthesis typically involves introducing the cyclohexylamine group to a pyrimidinone scaffold. A common approach is a nucleophilic substitution reaction, where a halogen atom (e.g., chlorine) at the 6-position of pyrimidin-4(1H)-one is replaced by cyclohexylamine under basic conditions. For example, highlights the use of cold NH₄OH or DMF with HCl for similar dihydropyrimidine derivatives, which can be adapted for this compound . Purification often employs preparative layer chromatography (PLC) with solvents like MeOH/EtOAc (7:93), as demonstrated in for structurally related pyrido[2,3-d]pyrimidin-4(1H)-one derivatives .

Q. How is 6-(cyclohexylamino)pyrimidin-4(1H)-one characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy : and NMR (e.g., in CDOD or DMSO-d) are critical for confirming the cyclohexylamino group’s integration and verifying substituent positions. provides a template for interpreting splitting patterns (e.g., dd, ) and distinguishing aromatic protons .

- X-ray Crystallography : Single-crystal studies (e.g., using Cu-Kα radiation at 298 K) resolve the compound’s conformation. and detail parameters like factor (0.066) and mean (0.007 Å), which are essential for validating bond lengths and angles .

Advanced Research Questions

Q. How can researchers optimize low yields during the synthesis of 6-(cyclohexylamino)pyrimidin-4(1H)-one?

Methodological Answer: Yield optimization involves:

- Catalyst Screening : Use Pd-based catalysts for Suzuki coupling (if applicable), as shown in for pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, which achieved 24% yield after six PLC runs .

- Reaction Solvent/Temperature : suggests that DMF with HCl or NHOH at controlled temperatures improves substitution efficiency for pyrimidinone analogs .

- Protecting Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to minimize side reactions during cyclohexylamine conjugation.

Q. How to resolve contradictions in solubility data for 6-(cyclohexylamino)pyrimidin-4(1H)-one?

Methodological Answer: Contradictions often arise from polymorphic forms or solvent-dependent aggregation. To address this:

- Cross-Validation : Combine powder X-ray diffraction (PXRD) with differential scanning calorimetry (DSC) to identify polymorphs. ’s crystallographic data (mean ) can guide structural comparisons .

- Solubility Assays : Use dynamic light scattering (DLS) in solvents like DMSO or EtOAc to detect aggregation, which may explain discrepancies in reported values.

Q. How to design experiments to evaluate the bioactivity of 6-(cyclohexylamino)pyrimidin-4(1H)-one?

Methodological Answer:

- Structural Analogs : Compare with pyrido[2,3-d]pyrimidin-4(1H)-one derivatives (), which showed antimicrobial activity via NMR-based binding assays .

- Targeted Assays : Test for M1 muscarinic acetylcholine receptor modulation () using calcium flux assays. The cyclohexyl group’s hydrophobic interactions, as seen in ’s crystal structures, may enhance receptor binding .

- SAR Studies : Synthesize derivatives with modified cyclohexyl groups (e.g., hydroxylated or fluorinated) and assess activity changes using LC-MS () or fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.